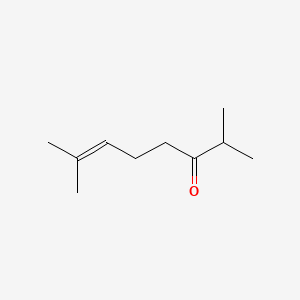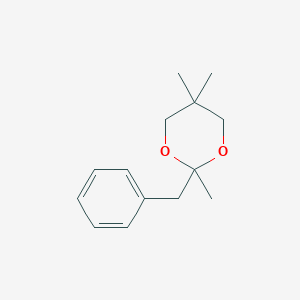
2-Benzyl-2,5,5-trimethyl-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzyl-2,5,5-trimethyl-1,3-dioxane is an organic compound with the molecular formula C14H20O2. It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-2,5,5-trimethyl-1,3-dioxane typically involves the reaction of benzyl alcohol with 2,2,5-trimethyl-1,3-dioxane-4,6-dione under acidic conditions. The reaction proceeds through the formation of an intermediate acetal, which then undergoes cyclization to form the desired product .
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale reactions. The use of continuous flow reactors and catalytic systems can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions: 2-Benzyl-2,5,5-trimethyl-1,3-dioxane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted dioxanes depending on the nucleophile used.
科学研究应用
2-Benzyl-2,5,5-trimethyl-1,3-dioxane has several applications in scientific research:
作用机制
The mechanism of action of 2-Benzyl-2,5,5-trimethyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable intermediates through cyclization and acetal formation, which are crucial in its reactivity and biological activity .
相似化合物的比较
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid): Known for its high acidity and use in organic synthesis.
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Used as a boron-containing reagent in organic synthesis.
Uniqueness: 2-Benzyl-2,5,5-trimethyl-1,3-dioxane stands out due to its unique benzyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .
属性
CAS 编号 |
6282-28-6 |
|---|---|
分子式 |
C14H20O2 |
分子量 |
220.31 g/mol |
IUPAC 名称 |
2-benzyl-2,5,5-trimethyl-1,3-dioxane |
InChI |
InChI=1S/C14H20O2/c1-13(2)10-15-14(3,16-11-13)9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 |
InChI 键 |
KFBDJBFMKAJYMT-UHFFFAOYSA-N |
规范 SMILES |
CC1(COC(OC1)(C)CC2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


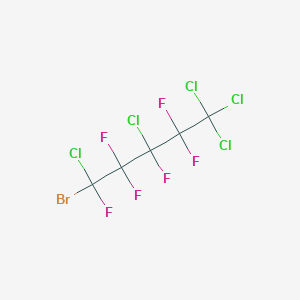
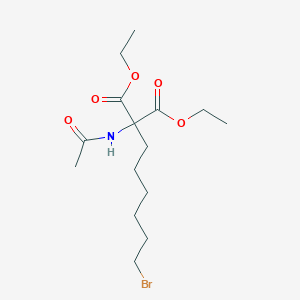
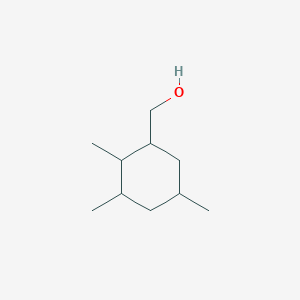
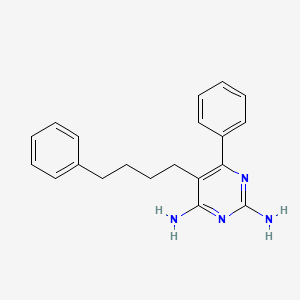
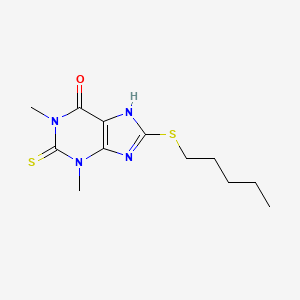

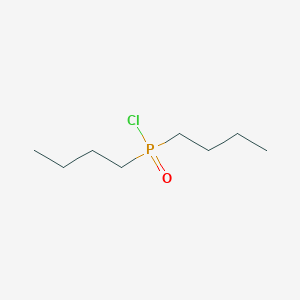
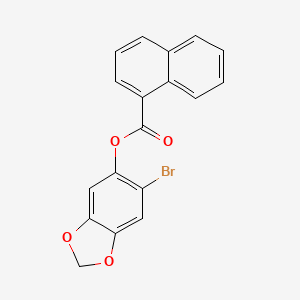
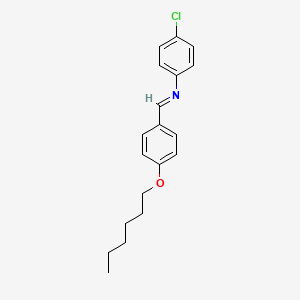
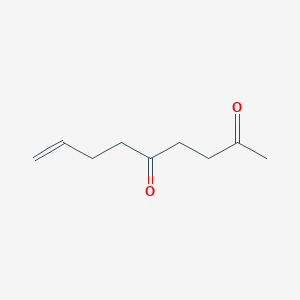
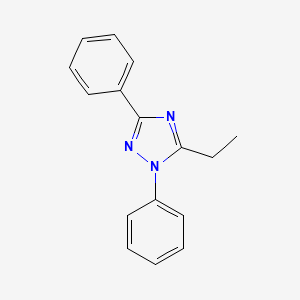
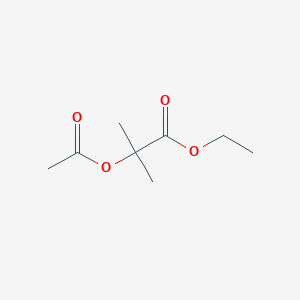
![Ethanone, 1-[4-(1-methylethyl)phenyl]-, oxime](/img/structure/B14742728.png)
